3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
CAS No.: 2098102-99-7
Cat. No.: VC3122882
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098102-99-7 |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3 |
| Standard InChI Key | XYHOFCPPIJPPKB-UHFFFAOYSA-N |
| SMILES | CCOCC1CCN(CC1)C(=O)CC#N |
| Canonical SMILES | CCOCC1CCN(CC1)C(=O)CC#N |
Introduction
Potential Applications
Compounds with similar structural motifs are commonly investigated for:
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Pharmaceutical Development: Piperidine derivatives are widely studied for their pharmacological activities, including as intermediates in drug synthesis.
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Catalysis: Nitrile-containing compounds may serve as ligands or intermediates in catalytic reactions.
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Material Science: Functionalized piperidines can be used in polymer chemistry or as precursors for advanced materials.
Synthesis
While specific synthesis protocols for this compound are unavailable, the following general steps might apply:
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Starting Materials: The synthesis likely begins with piperidine derivatives and ethoxymethylating agents.
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Functional Group Introduction: The nitrile group can be introduced using cyanation reactions, such as nucleophilic substitution with cyanide salts.
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Ketone Formation: The ketone moiety is typically introduced via oxidation or acylation reactions.
Characterization Techniques
To confirm the structure and purity of such a compound, researchers would typically use:
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Nuclear Magnetic Resonance (NMR): To identify the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To detect functional groups like nitriles (characteristic C≡N stretch around 2200 cm⁻¹).
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X-ray Crystallography: If crystalline, this technique provides definitive structural information.
Biological Evaluation
If intended for pharmaceutical use, biological assays would assess:
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Binding affinity to target proteins.
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Cytotoxicity against cell lines.
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Pharmacokinetics (absorption, distribution, metabolism, excretion).
Data Table Example
| Property | Expected Value/Range | Methodology |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ | Calculated |
| Molecular Weight | ~198 g/mol | Mass Spectrometry |
| Melting Point | TBD | Differential Scanning Calorimetry (DSC) |
| Solubility | Polar solvents (e.g., ethanol) | Experimental |
| IR Absorption (C≡N) | ~2200 cm⁻¹ | Infrared Spectroscopy |
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